N-Nitroso-N-methyloctadecylamine
Overview
Description
N-Nitroso-N-methyloctadecylamine is a nitrosamine compound characterized by the presence of a nitroso group attached to a secondary amine. Nitrosamines are known for their potential carcinogenic properties and are often found as impurities in various products, including pharmaceuticals, cosmetics, and food items. The molecular formula of this compound is C19H40N2O, and it has a molecular weight of 312.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-N-methyloctadecylamine can be synthesized through the nitrosation of N-methyloctadecylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and amines to prevent the formation of unwanted by-products. The reaction conditions, such as temperature and pH, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-methyloctadecylamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Secondary amines.
Substitution: Various substituted nitrosamines.
Scientific Research Applications
N-Nitroso-N-methyloctadecylamine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.
Biology: Studied for its potential carcinogenic effects and its role in DNA alkylation.
Medicine: Investigated for its presence as an impurity in pharmaceuticals and its potential health risks.
Mechanism of Action
N-Nitroso-N-methyloctadecylamine exerts its effects through the formation of reactive intermediates upon metabolic activation. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic outcomes. The compound is metabolized by cytochrome P450 enzymes, which convert it into electrophilic species that react with cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodipropylamine (NDPA)
- N-Nitrosomethylethanolamine (NMEA)
- N-Nitrosodicyclohexylamine (NDCHA)
Uniqueness
N-Nitroso-N-methyloctadecylamine is unique due to its long alkyl chain, which influences its physical properties and reactivity. This structural feature distinguishes it from other nitrosamines, which typically have shorter alkyl chains. The long chain affects its solubility, volatility, and interaction with biological membranes .
Properties
IUPAC Name |
N-methyl-N-octadecylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZIJWXTDWOIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219172 | |
Record name | Methyloctadecylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69112-94-3 | |
Record name | Methyloctadecylnitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069112943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyloctadecylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSO-N-METHYLOCTADECYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1GK12WE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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